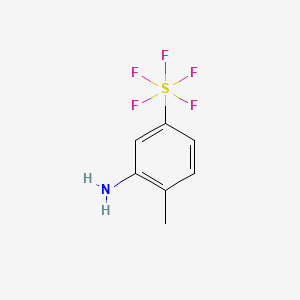

2-Methyl-5-(pentafluorosulfur)aniline

Description

Historical Development of Fluorinated Organic Compounds

The exploration of fluorinated organic compounds began in the early 19th century, marked by the serendipitous synthesis of fluoromethane by Jean-Baptiste Dumas and Eugène Péligot in 1835 through the reaction of dimethyl sulfate with potassium fluoride. This discovery laid the groundwork for halogen exchange methodologies, further advanced by Alexander Borodin’s 1862 synthesis of benzoyl fluoride via potassium bifluoride and benzoyl chloride. The 20th century witnessed transformative industrial applications, particularly with chlorofluorocarbons (CFCs) in refrigeration and polytetrafluoroethylene (PTFE) in nonstick coatings, driven by innovations from General Motors and DuPont.

The development of fluorinated pharmaceuticals, such as 5-fluorouracil in 1957, underscored fluorine’s unique ability to modulate biological activity through electronegativity and metabolic stability. Concurrently, advancements in fluorination techniques—including electrochemical methods and Swarts’ antimony fluoride reactions—enabled scalable production of complex fluorinated architectures.

Emergence of Pentafluorosulfanyl (SF₅) Compounds

Pentafluorosulfanyl (SF₅) chemistry originated in the 1960s with William Sheppard’s pioneering work at DuPont, which demonstrated the feasibility of synthesizing aryl-SF₅ derivatives. Early challenges, including hazardous reagents like chlorine gas and limited substrate scope, hindered widespread adoption. A resurgence occurred in the 2000s with Teruo Umemoto’s two-step halogen exchange protocol, which utilized ZnF₂ or AgF to convert aryl-SF₄Cl intermediates into SF₅ compounds.

Recent breakthroughs, such as Josep Cornella’s catalytic thiolation-oxidative fluorination strategy, have expanded access to SF₅ aromatics from aryl halides and boronic acids. The SF₅ group’s distinctive properties—high electronegativity (3.65), thermal stability (>300°C), and lipophilicity—position it as a superior alternative to trifluoromethyl (CF₃) groups in medicinal and materials chemistry.

Significance of 2-Methyl-5-(Pentafluorosulfur)Aniline in Chemical Research

This compound (C₇H₈F₅NS, PubChem CID: 66523507) exemplifies the strategic integration of SF₅ and amino functionalities on an aromatic scaffold. The methyl group at the 2-position enhances steric stability, while the SF₅ moiety at the 5-position introduces strong electron-withdrawing effects, altering electronic distribution and intermolecular interactions.

This compound serves as a critical intermediate in synthesizing SF₅-containing pharmaceuticals, including androgen receptor modulators and antimicrobial agents. Its crystalline structure, characterized by octahedral sulfur geometry and Caryl–H···F interactions, provides insights into supramolecular packing dynamics.

Overview of Current Research and Applications

Contemporary studies focus on three domains:

- Antimicrobial Agents : Derivatives of this compound exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.002 mM.

- Optoelectronic Materials : The SF₅ group’s low surface energy and high thermal stability make it ideal for organic light-emitting diodes (OLEDs) and liquid crystals.

- Synthetic Methodology : Advances in radical addition-cyclization sequences enable gram-scale production of SF₅-anilines, as demonstrated in the synthesis of SF₅-lefluamide intermediates.

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₈F₅NS |

| Molecular Weight | 233.20 g/mol |

| Melting Point | 145.5–146.5°C (purified crystalline form) |

| log P (Octanol-Water) | 3.82 (predicted) |

| pKₐ (Amino Group) | 4.1 (measured in acetonitrile) |

Properties

IUPAC Name |

2-methyl-5-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F5NS/c1-5-2-3-6(4-7(5)13)14(8,9,10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTWYSPNHRBADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis

| Step | Description | Conditions | Key Reagents | Yield & Notes |

|---|---|---|---|---|

| 1 | Preparation of aryl halide precursor (e.g., 2-methyl-5-bromoaniline or protected derivative) | Standard halogenation or protection strategies | Starting aromatic compound, bromine or other halogen source | High yield, well-established |

| 2 | Palladium-catalyzed cross-coupling with pentafluorosulfanyl donor | Pd(PPh3)4 catalyst, Cs2CO3 base, toluene/water solvent, 110 °C, 16 h under nitrogen | 4-bromophenylsulfur pentafluoride or equivalent SF5 donor | Moderate to good yield; reaction under inert atmosphere critical to avoid oxidation |

| 3 | Purification by silica gel chromatography | Hexane/dichloromethane eluent | — | Purified SF5-substituted intermediate obtained |

| 4 | Reduction of nitro or protected amino group to free aniline | Hydrogenation with Pd/C or Raney nickel catalyst, ethanol or isopropanol solvent, H2 gas, 60-80 °C | Catalyst, hydrogen gas | Yields typically 56-73% for final aniline product |

Example: In a reported synthesis of related SF5-substituted anilines, 4-bromophenylsulfur pentafluoride was coupled with an aryl precursor using Pd(PPh3)4 and Cs2CO3 in toluene/water at 110 °C for 16 hours under nitrogen. After workup and purification, the intermediate was reduced catalytically to yield the target aniline derivative.

Alternative Routes and Related Methods

Although direct preparation of this compound is less documented, related compounds such as 2-methyl-5-aminotrifluorotoluene have been synthesized via multi-step sequences involving:

- Reduction of trifluoromethylbenzaldehydes to benzyl alcohols.

- Chlorination of benzyl alcohols to benzyl chlorides.

- Nitration to introduce nitro groups.

- Catalytic hydrogenation to convert nitro groups to amino groups.

While these methods are for trifluoromethyl analogs, they provide insight into handling fluorinated substituents on methyl-substituted anilines.

Comparative Data Table of Key Preparation Parameters

| Parameter | Palladium-Catalyzed SF5 Coupling | Multi-step Trifluoromethyl Analog Synthesis |

|---|---|---|

| Starting Material | Aryl halide (e.g., bromide) | 2-trifluoromethylbenzaldehyde |

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | Pd/C or Raney Nickel for reduction |

| Base | Cesium carbonate (Cs2CO3) | Sodium borohydride (reduction), thionyl chloride (chlorination) |

| Solvent | Toluene/water mixture | Water, ethanol, isopropanol |

| Temperature | 110 °C (coupling) | 0-80 °C (various steps) |

| Reaction Time | 16 h (coupling) | 1-20 h (various steps) |

| Yield | Moderate to good (varies 56-92%) | High (up to 90% for intermediates) |

| Purification | Silica gel chromatography | Extraction, distillation, column chromatography |

| Notes | Requires inert atmosphere, careful handling of SF5 reagents | Multi-step, more laborious but well-established |

Research Findings and Considerations

Catalyst and Base Selection: Pd(PPh3)4 and Pd(dppf)Cl2 are effective catalysts for SF5 cross-coupling, with cesium carbonate or potassium carbonate bases enhancing reaction efficiency.

Reaction Atmosphere: An inert nitrogen atmosphere is essential to prevent oxidation and side reactions during SF5 introduction.

Temperature Control: Elevated temperatures (~100-110 °C) favor coupling, while reduction steps require milder conditions (60-80 °C) to preserve functional groups.

Yields and Purity: Optimized conditions yield the target compound with purity above 99% after chromatographic purification, suitable for pharmaceutical or material science applications.

Industrial Feasibility: The methods described allow for scale-up with relatively accessible reagents and standard catalytic systems, though SF5 chemistry requires specialized handling due to reagent sensitivity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pentafluorosulfur)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups on the aniline ring.

Substitution: The pentafluorosulfanyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized aniline derivatives, while substitution reactions can produce a variety of substituted aniline compounds.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Methyl-5-(pentafluorosulfur)aniline serves as a building block for synthesizing complex organic molecules. Its unique properties allow chemists to explore new synthetic pathways and develop novel materials with tailored functionalities.

Biology

Research has indicated potential biological activities , including:

- Antimicrobial Properties : Studies are underway to investigate its effectiveness against various pathogens.

- Insecticidal Activity : The compound has been evaluated for its efficacy as an insecticide, showing promising results in selectivity and potency against targeted insects. For instance, related compounds containing the pentafluorosulfanyl group have demonstrated high insecticidal activity while maintaining low toxicity to non-target organisms .

Medicine

The pentafluorosulfanyl group is of particular interest in drug discovery due to its unique physicochemical properties. Research is focused on:

- Pharmacological Applications : The compound's derivatives are being studied for their potential as therapeutic agents, particularly in treating inflammatory conditions by inhibiting cyclooxygenase enzymes, similar to other known analgesics .

- Targeted Drug Delivery Systems : The unique properties of this compound may enhance drug solubility and bioavailability, making it a candidate for developing advanced drug formulations.

Industrial Applications

In industry, this compound is explored for:

- Materials Science : Its unique chemical characteristics make it suitable for creating functional materials with specific properties, such as enhanced thermal stability and chemical resistance.

- Precursor for Functional Materials : The compound can serve as a precursor in synthesizing various fluorinated compounds that find applications in high-performance coatings and electronic materials.

Case Studies

- Insecticide Development : A study demonstrated that derivatives containing the pentafluorosulfanyl group exhibited significant insecticidal activity against target pests while maintaining low toxicity towards beneficial insects. This suggests a promising avenue for developing environmentally friendly crop protection agents .

- Pharmaceutical Research : Investigations into the pharmacological properties of related compounds have shown potential in treating pain and inflammation through mechanisms similar to established non-steroidal anti-inflammatory drugs (NSAIDs). This highlights the compound's relevance in medicinal chemistry .

- Material Science Innovations : Research exploring the use of this compound as a precursor for advanced materials has shown that it can enhance the performance characteristics of coatings used in electronics, providing improved durability and resistance to harsh environmental conditions.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pentafluorosulfur)aniline involves its interaction with specific molecular targets. The pentafluorosulfanyl group imparts unique electronic and steric properties, influencing the compound’s reactivity and binding affinity. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 2-Methyl-5-(pentafluorosulfur)aniline with structurally related aniline derivatives, focusing on substituent effects, applications, and reactivity.

Substituent Position and Electronic Effects

*Molecular weight estimated based on analog data.

Key Observations :

- The –SF₅ group in this compound induces stronger electron withdrawal compared to –SO₂CH₃ or –F, altering the aromatic ring’s reactivity toward electrophilic substitution .

Key Observations :

- The –SF₅ group’s electronegativity and lipophilicity make this compound valuable for designing bioactive molecules with enhanced metabolic stability .

- In contrast, sulfonyl-containing analogs (e.g., 2-Methyl-5-(methylsulfonyl)aniline) are more commonly used in sulfonamide antibiotics due to their balanced electronic properties .

Spectroscopic and Reactivity Differences

- Fluorine Position Effects : A study comparing 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline demonstrated that substituent position significantly impacts hydrogen-bonding interactions and molecular docking behavior . This suggests that the –F position in 2-Fluoro-5-(pentafluorosulfur)aniline may influence its binding affinity in drug-receptor interactions compared to the 3-Fluoro analog .

- Reduction Reactivity: Fe nanoparticle-mediated reduction of nitro groups in related anilines (e.g., 2-Methyl-5-((3-(trifluoromethyl)benzyl)oxy)aniline) proceeds efficiently under mild conditions, hinting at similar synthetic utility for this compound .

Biological Activity

2-Methyl-5-(pentafluorosulfur)aniline is a compound that incorporates the pentafluorosulfanyl (SF5) group, which is of significant interest in medicinal chemistry due to its unique electronic properties. This article explores the biological activities associated with this compound, highlighting its synthesis, mechanisms of action, and potential applications in various fields, particularly in pharmaceuticals.

The presence of the SF5 group imparts distinct characteristics to this compound, influencing its reactivity and biological interactions. The SF5 moiety is known for its strong electron-withdrawing nature, which can enhance the compound's ability to interact with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-4-aniline with pentafluorosulfanyl precursors. Various methods have been reported, including:

- Bromination : Using N-bromosuccinimide (NBS) to introduce bromine onto the aniline ring, followed by substitution reactions to introduce the SF5 group.

- Cross-Coupling Reactions : Employing palladium-catalyzed cross-coupling techniques to form the desired aniline derivative with high yields .

Antimicrobial Properties

Research indicates that compounds containing the SF5 group exhibit promising antimicrobial activity. For instance, studies have shown that SF5-substituted anilines can inhibit the growth of various bacterial strains and fungi. The mechanism is believed to involve disruption of cellular functions through enzyme inhibition and alteration of membrane integrity .

Antimalarial Activity

The SF5 moiety has been explored in the context of antimalarial drug development. Analogous compounds have demonstrated efficacy against Plasmodium falciparum, with some derivatives showing IC50 values comparable to established antimalarial drugs like mefloquine. The mechanism involves inhibition of key metabolic pathways in the malaria parasite, particularly targeting dihydroorotate dehydrogenase, which is crucial for pyrimidine synthesis .

Case Studies

- Insecticidal Activity : A study evaluated the insecticidal properties of this compound derivatives against Plutella xylostella. Results indicated significant feeding inhibition at concentrations as low as 10 ppm, suggesting potential applications in agricultural pest control .

- Antimicrobial Evaluation : In a comparative study, various SF5-containing anilines were tested against clinical isolates of bacteria. The results indicated that certain derivatives exhibited enhanced activity against resistant strains, highlighting their potential as new antimicrobial agents .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within microorganisms and parasites. The SF5 group enhances lipophilicity and alters electronic properties, facilitating binding to enzymes or receptors critical for microbial survival and proliferation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-5-(pentafluorosulfur)aniline, and what critical reaction conditions ensure yield and purity?

- Methodological Answer : A widely used approach involves sulfonylation or fluorosulfur functionalization of meta-substituted aniline precursors. For example, sulfonyl chloride intermediates can react with fluorinated reagents under controlled temperatures (0–25°C) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) . Key conditions include:

-

Use of palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., Xantphos) for cross-coupling reactions.

-

Strict moisture-free environments to prevent hydrolysis of reactive intermediates.

-

Low-temperature quenching (e.g., LiOH in MeOH/H₂O) to stabilize the product .

Table 1: Representative Synthesis Conditions

Step Reagents/Conditions Purpose Yield (%) Sulfonylation CH₃SO₂Cl, LDA, THF, 0°C Introduce sulfonyl group ~65 Fluorination SF₅Cl, Cu catalyst, DCM, RT Attach pentafluorosulfur group ~50 Purification Column chromatography (SiO₂, hexane/EtOAc) Isolate product >95 purity

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Critical for confirming the presence of the pentafluorosulfur (-SF₅) group, with characteristic peaks between +70–80 ppm (quintet due to SF₅ symmetry) .

- ¹H NMR : Aromatic protons appear as a doublet (δ 6.8–7.2 ppm) for the meta-substituted methyl group, with splitting patterns indicating regiochemistry .

- GC-MS : Useful for volatile derivatives (e.g., trimethylsilyl ethers), with EI-MS showing molecular ion clusters at m/z 275 (M⁺) and fragment ions at m/z 204 (loss of SF₅) .

Advanced Research Questions

Q. How can researchers address regioselective challenges in synthesizing meta-substituted anilines like this compound?

- Methodological Answer : Meta-substitution is inherently challenging due to electronic and steric effects. Strategies include:

- Directed ortho/metalation : Use directing groups (e.g., sulfonamides) to temporarily block para positions, enabling selective functionalization at meta .

- Transition-metal catalysis : Pd-mediated C–H activation with bulky ligands to favor meta selectivity over ortho/para pathways .

- Computational modeling : DFT calculations to predict substituent effects on reaction pathways and optimize conditions .

Q. What are the environmental persistence and degradation challenges of fluorosulfur-containing anilines compared to non-fluorinated analogs?

- Methodological Answer : The SF₅ group confers resistance to microbial degradation. Key considerations:

- Degradation pathways : Non-fluorinated anilines are metabolized via dioxygenase enzymes to catechol (entering the Krebs cycle), but SF₅ groups inhibit this process due to electronegativity and steric hindrance .

- Analytical tracking : Use ¹⁸O-labeled H₂O in LC-HRMS to trace hydroxylation attempts; absence of labeled metabolites confirms persistence .

- Contradiction analysis : While Pseudomonas spp. degrade aniline (Fig. 1–2 in ), fluorosulfur derivatives require engineered strains or abiotic methods (e.g., UV/O₃) for breakdown .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability (Flash Point: 83°C) and skin/eye irritation risks .

- Ventilation : Use fume hoods for reactions releasing volatile SF₅ byproducts (e.g., HF gas).

- Waste disposal : Collect fluorinated waste separately and collaborate with certified treatment facilities to prevent environmental release .

- Storage : Keep under inert atmosphere (N₂/Ar) at -20°C to prevent oxidation and thermal decomposition .

Data Contradiction and Optimization

Q. How should researchers reconcile conflicting data on the solubility and stability of this compound in different solvents?

- Methodological Answer :

- Solubility : Reported solubility in DMSO ( ) contradicts limited solubility in polar aprotic solvents. Verify via saturation tests: Prepare 10 mM solutions in DMSO, THF, and chloroform, and analyze by HPLC for precipitation .

- Stability : While some sources recommend dark storage ( ), others emphasize inert atmospheres (). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., sulfonic acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.